molecular formula C18H23FN2O B10884970 [4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-fluorophenyl)methanone

[4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-yl](3-fluorophenyl)methanone

Cat. No.: B10884970
M. Wt: 302.4 g/mol
InChI Key: KGOWKMTYMXZBNS-UHFFFAOYSA-N
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Description

4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone is a complex organic compound that features a unique bicyclic structure combined with a piperazine ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone typically involves multiple steps:

  • Formation of the Bicyclic Structure : The bicyclo[2.2.1]heptane moiety can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
  • Piperazine Ring Introduction : The bicyclic structure is then reacted with piperazine under controlled conditions to form the bicyclo[2.2.1]hept-2-yl piperazine intermediate.
  • Fluorophenyl Methanone Addition : Finally, the intermediate is reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
  • Reduction : Reduction reactions can target the carbonyl group in the methanone moiety, converting it to an alcohol.
  • Substitution : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
  • Substitution : Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
  • Oxidation : N-oxides of the piperazine ring.
  • Reduction : Alcohol derivatives of the methanone moiety.
  • Substitution : Various substituted derivatives of the fluorophenyl group.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone can be used as a probe to study receptor-ligand interactions due to its potential binding affinity to certain biological targets.

Medicine: Medicinally, this compound may serve as a lead compound in drug discovery programs aimed at developing new therapeutics for various diseases. Its structural features make it a candidate for targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be utilized in the development of new materials with unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The bicyclic structure and piperazine ring allow it to fit into binding sites of certain enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Compared to similar compounds, 4-(Bicyclo[2.2.1]hept-2-yl)piperazin-1-ylmethanone stands out due to its unique combination of a bicyclic structure, piperazine ring, and fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H23FN2O

Molecular Weight

302.4 g/mol

IUPAC Name

[4-(2-bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C18H23FN2O/c19-16-3-1-2-15(12-16)18(22)21-8-6-20(7-9-21)17-11-13-4-5-14(17)10-13/h1-3,12-14,17H,4-11H2

InChI Key

KGOWKMTYMXZBNS-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)C(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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